2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester
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Overview
Description
2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a boronic acid pinacol ester moiety, and an ethoxycarbonyl group. These structural features make it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system.
Introduction of the Boronic Acid Pinacol Ester Moiety: This is achieved through borylation reactions, often using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification reactions, typically using ethyl chloroformate or ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to a phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate are typical oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids or phenols.
Substitution: Functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific molecular targets.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The imidazo[1,2-a]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxycarbonyl)phenylboronic Acid Pinacol Ester: Similar in structure but lacks the imidazo[1,2-a]pyridine core.
6-Methoxypyridine-2-boronic Acid Pinacol Ester: Contains a pyridine ring but with different substituents.
Pyridine-2-boronic Acid Pinacol Ester: A simpler structure with a pyridine ring and boronic ester moiety.
Uniqueness
2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester is unique due to its combination of the imidazo[1,2-a]pyridine core and boronic ester moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.
Properties
IUPAC Name |
ethyl 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O4/c1-7-22-15(21)13-10-20-9-12(11(2)8-14(20)19-13)18-23-16(3,4)17(5,6)24-18/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLABZMSMTNIRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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